Saccharin-d4

Beschreibung

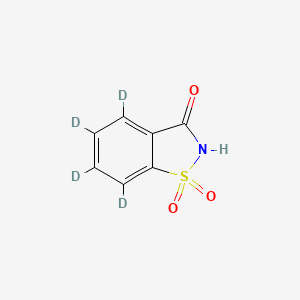

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676138 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189466-17-8 |

Source

|

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Saccharin-d4: Properties, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Saccharin-d4, a deuterated isotopologue of the artificial sweetener saccharin. This document details experimental protocols for its analysis, its crucial role as an internal standard in quantitative mass spectrometry, and relevant spectral data. The information presented is intended to support researchers and scientists in the fields of analytical chemistry, drug metabolism, and food science.

Core Physical and Chemical Properties

This compound, also known as 1,2-Benzisothiazol-3(2H)-one-d4 1,1-Dioxide, is a stable, isotopically labeled form of saccharin where four hydrogen atoms on the benzene ring are replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in analytical chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇HD₄NO₃S | [1][2] |

| Molecular Weight | 187.21 g/mol | [1][2] |

| Exact Mass | 187.0241 g/mol | [3] |

| Appearance | White Solid | |

| Melting Point | 226-231 °C | |

| Solubility | Soluble in DMSO and Methanol. | |

| CAS Number | 1189466-17-8 | [1][2] |

| pKa | 1.6 (for non-deuterated saccharin) | [4] |

Synthesis and Purification

Disclaimer: The following protocol is a generalized procedure and may require optimization.

Proposed Synthesis of this compound

The synthesis would likely proceed via an electrophilic aromatic substitution mechanism where deuterium ions (D+) from a strong deuterated acid replace the hydrogen atoms on the aromatic ring of saccharin.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve saccharin in a suitable deuterated solvent (e.g., D₂O).

-

Acid Catalyst: Carefully add a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), to the solution. The amount of acid will need to be catalytically sufficient to promote the exchange.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period sufficient to achieve the desired level of deuteration. The reaction progress can be monitored by taking aliquots and analyzing them by mass spectrometry to observe the increase in molecular weight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., NaHCO₃ solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude product is essential to remove any unreacted starting material and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. This typically involves a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents may also be effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.

Spectral Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak at m/z 187, which is 4 mass units higher than that of non-deuterated saccharin (m/z 183).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of fully deuterated this compound is expected to show a significant reduction or complete absence of signals in the aromatic region (typically 7.8-8.3 ppm for saccharin) compared to the spectrum of non-deuterated saccharin. The only remaining proton signal would be from the N-H group, which is a broad singlet.

-

¹³C-NMR: The carbon-13 NMR spectrum will show signals for the seven carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from their non-deuterated counterparts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the functional groups present. A key difference compared to non-deuterated saccharin will be the presence of C-D stretching vibrations, which typically appear in the 2100-2300 cm⁻¹ region, whereas C-H stretches are found around 3000-3100 cm⁻¹. The other characteristic peaks, such as the C=O stretch (around 1720 cm⁻¹) and the SO₂ stretches (asymmetric and symmetric), are expected to be similar to those of saccharin.

Analytical Applications and Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are very similar to the non-deuterated analyte, but its different mass allows for its distinct detection.

Use as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Caption: General workflow for the use of this compound as an internal standard.

Experimental Protocol for Quantification of Saccharin in a Beverage Sample:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of non-deuterated saccharin into a blank beverage matrix.

-

To each calibration standard and the unknown beverage sample, add a fixed amount of the this compound internal standard solution.

-

-

Sample Extraction:

-

Degas carbonated beverage samples.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the matrix. A common SPE procedure involves using a C18 cartridge.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both saccharin and this compound.

-

Saccharin: e.g., precursor ion m/z 182 -> product ion m/z 106.

-

This compound: e.g., precursor ion m/z 186 -> product ion m/z 110.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of saccharin to the peak area of this compound against the concentration of the saccharin standards.

-

Determine the concentration of saccharin in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Biological Pathways

Currently, there is no known specific signaling pathway or biological activity directly attributed to this compound that differs from non-deuterated saccharin. Its primary biological relevance in research is as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of saccharin. The deuterium labeling allows for the unambiguous differentiation of the administered compound from any endogenous or contaminating non-labeled saccharin.

Conclusion

This compound is an indispensable tool for the accurate quantification of saccharin in complex matrices. Its physical and chemical properties are well-characterized, and while specific synthesis protocols are not widely published, its preparation can be achieved through established deuteration methods. The detailed analytical workflows provided in this guide, particularly its application as an internal standard in LC-MS/MS, highlight its importance for researchers in ensuring the reliability and accuracy of their quantitative data. Further research into optimizing the synthesis of this compound and exploring its potential in metabolic studies would be of significant value to the scientific community.

References

Saccharin-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Saccharin-d4. The toxicological data presented is primarily for non-deuterated saccharin, as specific comprehensive toxicological studies on the deuterated analog are not widely available. It is presumed that the safety and handling procedures for this compound are analogous to those for saccharin. All laboratory personnel should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is a deuterated form of saccharin, an artificial sweetener. The substitution of hydrogen with deuterium is a common practice in research, particularly in metabolic and pharmacokinetic studies. The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇HD₄NO₃S | [1][2] |

| Molecular Weight | 187.21 g/mol | [2][3] |

| Exact Mass | 187.02412118 Da | [3] |

| CAS Number | 1189466-17-8 | [1][2] |

| Synonyms | 4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one, Benzoic-d4 Sulfimide, Saccharin (ring-d4) | [1][2][3] |

| Physical Description | White crystalline solid | [4] |

| Odor | Odorless or faintly aromatic | [4] |

| Solubility | Soluble in water | [5] |

| LogP (Octanol/Water Partition Coefficient) | 0.9 - 1.2099 | [1][3] |

| Stability | Stable under recommended storage conditions | [5][6] |

Toxicological Profile (Saccharin Data)

Comprehensive toxicological data specific to this compound is limited. The following information is for non-deuterated saccharin and serves as a primary reference.

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 14,200 mg/kg | Rat | |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3). Bladder tumors observed in male rats are not considered relevant to humans.[7] | Human | [7] |

| Mutagenicity/Genotoxicity | Not considered to be mutagenic or genotoxic.[8] EFSA concluded that saccharin does not cause DNA damage.[7] | - | [7][8] |

| Reproductive Toxicity | No data available in the reviewed SDS. | - |

The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for saccharin and its salts of 5 mg/kg of body weight per day.[7]

Hazard Identification and Personal Protection

While saccharin is generally not classified as a hazardous substance, standard laboratory precautions should always be observed.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5][9][10]

-

Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly.[9][10]

-

Skin and Body Protection: Wear a laboratory coat and other protective clothing as necessary to prevent skin contact.[5][9]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[5][9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[10][11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[10]

In all cases of exposure, seek medical attention if symptoms persist.[11]

Handling, Storage, and Spill Response

Safe Handling

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[10]

-

Provide appropriate exhaust ventilation at places where dust is formed.[10]

-

Handle in accordance with good industrial hygiene and safety practices.[5][12]

Storage

Spill and Emergency Procedures

-

Evacuate personnel from the area.[9]

-

Wear appropriate PPE as described in Section 3.1.

-

Avoid generating dust.[12]

-

Sweep or shovel the spilled material into a suitable, closed container for disposal.[10][12]

-

Ventilate the area after clean-up is complete.[9]

-

Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols and Workflows

Specific experimental protocols for the safety assessment of this compound are not detailed in the provided search results. However, a general workflow for handling chemical reagents in a laboratory setting is outlined below.

Caption: General laboratory workflow for handling chemical compounds.

The following diagram illustrates the logical relationship between hazard identification and corresponding safety precautions. Although this compound is not generally classified as hazardous, this serves as a general guide.

Caption: Logical flow from hazard identification to safety measures.

References

- 1. This compound | CAS#:1189466-17-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5NO3S | CID 46782906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Saccharin: safety threshold increased | EFSA [efsa.europa.eu]

- 8. globalsilicones.org [globalsilicones.org]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. redox.com [redox.com]

A Technical History of Saccharin: From Accidental Discovery to a Tool in Cellular Signaling

This guide provides a comprehensive overview of the historical and scientific context of saccharin, the world's oldest artificial sweetener. Intended for researchers, scientists, and professionals in drug development, it details the serendipitous discovery, the contentious journey through regulatory scrutiny, and its modern application in understanding cellular signaling pathways.

Discovery and Early Commercialization

Saccharin (benzoic sulfimide) was discovered in 1878 by Constantin Fahlberg, a Russian chemist working in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1][2] The discovery was accidental; after working on coal tar derivatives, Fahlberg noticed an intensely sweet taste on his hand and, later, his food.[3][4] He traced the sweetness back to a compound he had been working with: benzoic sulfimide.[5]

Fahlberg and Remsen jointly published their findings in 1879, noting the substance was significantly sweeter than cane sugar.[1][4] However, their collaboration soured when Fahlberg, in 1884, applied for and received German and American patents for a method to mass-produce the substance he named "saccharin," without acknowledging Remsen's role.[1][5] This act created a lasting rift between the two men, with Remsen, a proponent of pure science, disdaining the commercialization that Fahlberg pursued vigorously.[1] Fahlberg went on to establish factories and became wealthy from the production of saccharin.[1][6]

References

Methodological & Application

Application Note: Quantification of Saccharin in Human Plasma by LC-MS/MS Using Saccharin-d4 as an Internal Standard

Application Note: Quantitative Analysis of Saccharin in Complex Matrices using Isotope Dilution Mass Spectrometry with Saccharin-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the artificial sweetener saccharin in various complex matrices, including beverages and biological fluids. The methodology is based on Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Saccharin-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and analytical principles to aid researchers in implementing this technique.

Introduction

Saccharin is a widely used non-nutritive artificial sweetener found in a variety of food products, beverages, and pharmaceuticals.[1] Accurate and reliable quantification of saccharin is crucial for quality control, regulatory compliance, and for studying its pharmacokinetics and potential physiological effects. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[2][3] This method involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, as an internal standard at the beginning of the sample preparation process.[2][3] Since the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of any analyte loss during sample processing and any variations in instrument response. This application note provides a detailed protocol for the quantification of saccharin using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of determining the quantity of a chemical substance in a sample.[4] The core principle involves adding a known amount of an isotopically distinct form of the analyte (the "spike" or internal standard) to the sample.[3][4] This changes the natural isotopic abundance ratio of the analyte in the sample. By measuring the altered isotope ratio using a mass spectrometer, the initial concentration of the analyte can be accurately calculated.[2][3][4]

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section provides detailed protocols for the quantification of saccharin in beverages and human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Saccharin (analytical standard)

-

This compound (isotopically labeled internal standard)[2][5]

-

LC-MS grade acetonitrile, methanol, and water[6]

-

Formic acid (LC-MS grade)[6]

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Various beverage samples

Preparation of Stock and Working Solutions

-

Saccharin Stock Solution (1 mg/mL): Accurately weigh 10 mg of saccharin and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the saccharin stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.

Sample Preparation

-

Degas carbonated beverage samples by sonication for 10 minutes.

-

Pipette 100 µL of the beverage sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 890 µL of 50:50 (v/v) methanol:water to achieve a final volume of 1 mL.

-

Vortex for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile (protein precipitation agent).[6]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Transfer to an LC autosampler vial.

Figure 2: Experimental workflow for saccharin quantification.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Saccharin: m/z 182.0 -> 106.0; this compound: m/z 186.0 -> 110.0 |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | -4500 V |

Data Presentation and Performance Characteristics

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL[6] |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | 5 | < 5% | < 7% | 95 - 105% |

| Mid QC | 50 | < 4% | < 6% | 97 - 103% |

| High QC | 400 | < 3% | < 5% | 98 - 102% |

Data presented are representative and may vary between laboratories and instrument platforms.

Signaling Pathways and Metabolism

While saccharin is largely considered to be metabolically inert in humans, some studies suggest it may have biological effects. For instance, saccharin has been shown to stimulate insulin secretion in pancreatic beta-cells through the activation of sweet taste receptors and subsequent signaling cascades involving phospholipase C (PLC).[7][8] Additionally, research has indicated that saccharin consumption can alter the composition of the gut microbiota, which may have downstream metabolic consequences.[6] However, a detailed metabolic pathway for saccharin in the classical sense is not well-established, as it is primarily excreted unchanged.

Figure 3: Simplified signaling pathway of saccharin-induced insulin secretion.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantification of saccharin in complex matrices such as beverages and human plasma. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for a wide range of applications in food science, clinical research, and drug development. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring data reliability.

References

- 1. curresweb.com [curresweb.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. opentrons.com [opentrons.com]

Application of Saccharin-d4 for Robust Environmental Sample Analysis

Abstract

This application note details a robust and sensitive method for the quantitative analysis of saccharin in various environmental water matrices, including surface water and wastewater. The protocol leverages the use of a stable isotope-labeled internal standard, Saccharin-d4, in conjunction with solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of this compound via isotope dilution mass spectrometry (IDMS) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This methodology is crucial for environmental monitoring and assessing the fate and transport of artificial sweeteners as emerging contaminants.

Introduction

Artificial sweeteners are increasingly detected in environmental compartments due to their widespread use in food, beverages, and pharmaceutical products and their incomplete removal during wastewater treatment.[1][2] Saccharin, one of the oldest artificial sweeteners, is frequently found in surface waters and wastewater effluents.[3][4] Accurate quantification of saccharin in complex environmental matrices is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry-based analyses.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that addresses these challenges by using a stable isotope-labeled analog of the target analyte as an internal standard.[5] this compound, a deuterated form of saccharin, is an ideal internal standard as it co-elutes with the native saccharin and exhibits nearly identical chemical and physical properties during sample extraction, cleanup, and ionization, while being distinguishable by its mass-to-charge ratio.[6][7] This application note provides a detailed protocol for the analysis of saccharin in environmental water samples using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the analysis of saccharin in environmental samples using this compound is depicted below.

Caption: Experimental workflow for saccharin analysis.

Materials and Reagents

-

Saccharin (analytical standard)

-

This compound (isotopic standard)[6]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)[6]

-

Water (LC-MS grade)[6]

-

Formic acid (LC-MS grade)[6]

-

Ammonium acetate

-

Sulfuric acid[2]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa, 200 mg, 6 mL)[2]

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of saccharin and this compound standards in methanol to a final volume of 1 mL. Store at 4°C.[6]

-

Intermediate Stock Solutions (1 µg/mL): Dilute the primary stock solutions in water to a concentration of 1 µg/mL.[6]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution in a suitable solvent (e.g., 5:95 acetonitrile:water) to achieve the desired concentration range. Spike each calibration standard with the this compound internal standard solution to a constant concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to pH 2 with sulfuric acid.[2]

-

Internal Standard Spiking: Spike a known volume of the water sample (e.g., 100 mL) with the this compound internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Bond Elut Plexa) with 3 mL of methanol followed by 3 mL of acidified HPLC water (pH 2) at a flow rate of 5 mL/min.[2]

-

Sample Loading: Load the pre-spiked and acidified water sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.[2]

-

Cartridge Washing: Wash the cartridge to remove interferences. (Note: Specific wash steps may need optimization depending on the matrix).

-

Analyte Elution: Elute the retained saccharin and this compound from the cartridge with 5 mL of methanol at a flow rate of 2 mL/min.[2]

-

Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5:95 acetonitrile:water).[2]

LC-MS/MS Analysis

The following table outlines the typical LC-MS/MS parameters for the analysis of saccharin and this compound.

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | ExionLC AD system or equivalent[8] |

| Column | Phenomenex Synergi 2.5 µm Polar RP (100 x 3.0 mm) or equivalent[8] |

| Mobile Phase A | 10mM ammonium acetate in water[1][8] |

| Mobile Phase B | Acetonitrile[6][8] |

| Flow Rate | 0.400 mL/min[8] |

| Injection Volume | 10 µL[8] |

| Column Temperature | 40°C[8] |

| Mass Spectrometry | |

| MS System | SCIEX QTRAP 4500 system or equivalent[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5][9] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Saccharin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Saccharin | 182.0 | [To be optimized based on instrument] |

| This compound | 186.0 | [To be optimized based on instrument] |

Quantitative Data

The use of this compound as an internal standard provides excellent recovery and reproducibility for the analysis of saccharin in environmental samples. The following tables summarize representative quantitative data.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (ng/L) | LOQ (ng/L) |

| Saccharin | Surface Water | 0.5 - 2.5 | 1.0 - 5.0 |

| Saccharin | Wastewater | 2.0 - 10.0 | 5.0 - 25.0 |

LOD and LOQ values are indicative and may vary depending on the specific instrumentation and matrix.

Table 2: Recovery and Precision Data

| Matrix | Spiked Concentration (ng/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Surface Water | 50 | 95 - 105 | < 10 |

| Wastewater Effluent | 100 | 90 - 110 | < 15 |

Signaling Pathway and Logical Relationships

The logical relationship for the quantification of saccharin using its deuterated internal standard is based on the principle of isotope dilution.

Caption: Isotope dilution quantification logic.

Conclusion

The method described in this application note, utilizing this compound as an internal standard for isotope dilution LC-MS/MS analysis, provides a highly reliable and accurate approach for the quantification of saccharin in challenging environmental water matrices. The protocol effectively mitigates matrix effects and ensures data of high quality for environmental monitoring and research purposes. This methodology is recommended for researchers, scientists, and professionals in the field of environmental analysis and drug development who require precise and accurate measurements of saccharin in aqueous samples.

References

- 1. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Quantification of four artificial sweeteners in Finnish surface waters with isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of seven artificial sweeteners in the aquatic environment and precipitation of Tianjin, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. sciex.com [sciex.com]

- 9. researchgate.net [researchgate.net]

Method Development for the Analysis of Saccharin in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin is one of the oldest and most well-known artificial sweeteners. Its use in food, beverages, and pharmaceuticals necessitates robust and reliable analytical methods for its quantification, particularly in biological matrices for pharmacokinetic and safety studies. This document provides detailed application notes and protocols for the analysis of saccharin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

It is widely accepted that saccharin is not metabolized by the human body.[1][2] After ingestion, it is absorbed into the bloodstream and subsequently excreted unchanged, primarily in the urine.[1][2][3][4] Therefore, the analytical methods detailed below focus on the quantification of the parent compound, saccharin.

Application Note 1: Analysis of Saccharin by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely used, robust, and cost-effective technique for the quantification of saccharin in various samples, including pharmaceuticals and beverages.[5] With appropriate sample preparation, it can be applied to biological matrices.

Principle

Reverse-phase HPLC separates saccharin from other matrix components based on its polarity. The separation is typically achieved on a C8 or C18 column.[6] An acidic mobile phase ensures that saccharin is in its protonated form, leading to good retention and peak shape. Detection is performed using a UV detector, as saccharin has a chromophore that absorbs ultraviolet light.[6][7]

Experimental Protocol: HPLC-UV Analysis of Saccharin

1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis Detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[6]

-

Autosampler

-

Data acquisition and processing software

2. Reagents and Materials

-

Saccharin analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment

-

Potassium phosphate monobasic (for buffer preparation)

-

Ultrapure water

-

0.45 µm syringe filters

3. Chromatographic Conditions

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. An example is a gradient of acetonitrile in 0.02M potassium phosphate buffer, with the pH adjusted to 3.5.[6] Another common mobile phase is a mixture of 10% acetic acid in water.

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm or 230 nm[6]

4. Standard Preparation

-

Prepare a stock solution of saccharin (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation (Urine)

-

Centrifuge the urine sample to remove particulate matter.

-

Dilute the supernatant 1:10 with ultrapure water.[8]

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

6. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak area corresponding to saccharin.

7. Quantification

-

Construct a calibration curve by plotting the peak area of the saccharin standards against their known concentrations.

-

Determine the concentration of saccharin in the samples by interpolating their peak areas on the calibration curve.

Application Note 2: Analysis of Saccharin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing saccharin in complex biological matrices like plasma, amniotic fluid, and breast milk at low concentrations.[6][9][10]

Principle

The sample is first subjected to chromatographic separation, typically using a reversed-phase column. The eluent from the LC system is then introduced into a mass spectrometer. Saccharin is ionized, usually by electrospray ionization (ESI) in negative mode.[6] The precursor ion corresponding to saccharin is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity and reduces matrix interference.

Experimental Protocol: LC-MS/MS Analysis of Saccharin

1. Instrumentation

-

Liquid Chromatography system (UHPLC or HPLC)

-

Tandem Mass Spectrometer with an ESI source

-

Reversed-phase C18 column (e.g., Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm)[9][11]

-

Autosampler

-

Data acquisition and processing software

2. Reagents and Materials

-

Saccharin analytical standard

-

Isotopically labeled saccharin (e.g., saccharin-d4) as an internal standard (IS)[12]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

3. Chromatographic Conditions

-

Mobile Phase A: 0.1% formic acid in water[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[10]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute saccharin.

-

Flow Rate: 0.3 mL/min[10]

-

Column Temperature: 30-40°C

-

Injection Volume: 10 µL[10]

4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative[9][11]

-

MRM Transitions:

-

Saccharin: Precursor ion (m/z) 182 -> Product ion (m/z) 106[6]

-

This compound (IS): Precursor ion (m/z) 186 -> Product ion (m/z) 107 (example)

-

5. Standard and Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard working solution. Add 300 µL of cold acetonitrile, vortex to mix, and centrifuge to precipitate proteins.[10]

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[10]

6. Analysis and Quantification

-

Inject the prepared standards and samples into the LC-MS/MS system.

-

Generate a calibration curve by plotting the ratio of the peak area of saccharin to the peak area of the internal standard against the concentration of the standards.

-

Quantify saccharin in the samples using the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the described analytical methods.

Table 1: HPLC-UV Method Performance

| Parameter | Matrix | Value | Reference |

| Linearity Range | Beverages | 4.04 - 181.89 mg/L | [13] |

| Limit of Detection (LOD) | Beverages | 0.03 mg/L | [13] |

| Limit of Quantification (LOQ) | Beverages | 0.10 mg/L (calculated) | [13] |

| Wavelength | N/A | 195, 220, 230 nm | [13] |

Table 2: LC-MS/MS Method Performance

| Parameter | Matrix | Value | Reference |

| Linearity Range | Plasma, Amniotic Fluid, Breast Milk | 1 - 500 ng/mL | [9][10][11] |

| Linearity Range | Urine | 3 - 1000 ng/mL | [8] |

| Limit of Quantification (LOQ) | Plasma | 1 ng/mL | [10] |

| Limit of Quantification (LOQ) | Urine | 15.28 - 53.03 ng/mL | [8] |

| Inter-assay Precision (CV) | Plasma | ≤10% | [10] |

| Accuracy | Plasma | Within ±15% | [9][11] |

| Recovery | Urine | 97.8% (via simple dilution) | [8] |

Visualizations

Experimental Workflows

Caption: HPLC-UV analysis workflow for saccharin.

Caption: LC-MS/MS analysis workflow for saccharin.

Logical Relationship: Method Selection

Caption: Decision tree for analytical method selection.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Intestinal dysbiosis associated with non-nutritive sweeteners intake: an effect without a cause? [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The pharmacokinetics of saccharin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective identification and quantification of saccharin by liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.au.dk [pure.au.dk]

- 10. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. akjournals.com [akjournals.com]

Troubleshooting & Optimization

How to address matrix effects when using Saccharin-d4 as an internal standard.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saccharin-d4 as an internal standard to mitigate matrix effects in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon, common in techniques like liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Both scenarios can significantly impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to erroneous results.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for addressing matrix effects?

A2: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[3] Because this compound is chemically almost identical to the non-labeled saccharin analyte, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement.[4] By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[5]

Q3: I'm using this compound, but I'm still seeing variability in my results. What could be the cause?

A3: While this compound is an excellent tool, several factors can still lead to variability:

-

Chromatographic Separation: A slight chromatographic separation between saccharin and this compound can occur, a known phenomenon with some deuterated standards.[6][7] If this separation causes them to elute in regions with different degrees of ion suppression, the correction will be inaccurate.

-

Sub-optimal Sample Preparation: Inadequate removal of matrix components can lead to severe ion suppression that may affect the analyte and internal standard differently.

-

Internal Standard Concentration: An inappropriately high concentration of the internal standard can, in some cases, contribute to ion suppression.

-

Instrument Contamination: Build-up of matrix components in the ion source can lead to a general decrease in signal over an analytical run.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike experiment.[1][8] This involves comparing the peak area of an analyte (and the internal standard) in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1]

Q5: When should I be particularly concerned about matrix effects?

A5: You should be particularly vigilant for matrix effects when:

-

Analyzing complex biological matrices like plasma, urine, or tissue homogenates.[2]

-

Using sample preparation methods with limited cleanup, such as "dilute-and-shoot" or simple protein precipitation.[9]

-

Observing poor reproducibility, accuracy, or linearity during method validation.[5]

-

Analyzing samples containing high concentrations of salts, lipids, or proteins.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound to correct for matrix effects.

Issue 1: Poor reproducibility of analyte/internal standard response ratio.

| Potential Cause | Troubleshooting Action |

| Differential Matrix Effects | A slight separation between the analyte and this compound peaks is causing them to be affected differently by co-eluting matrix components.[6][7] |

| * Action 1: Modify Chromatographic Conditions. Adjust the gradient, flow rate, or column chemistry to ensure complete co-elution of saccharin and this compound. | |

| * Action 2: Improve Sample Cleanup. Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove the interfering matrix components. Refer to the Sample Preparation Protocol Comparison section. | |

| Inconsistent Sample Preparation | Variability in the sample preparation process is leading to inconsistent matrix effects between samples. |

| * Action: Standardize and Automate. Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers where possible to minimize human error. |

Issue 2: Low signal intensity for both analyte and this compound.

| Potential Cause | Troubleshooting Action |

| Severe Ion Suppression | The sample matrix is highly complex, causing significant signal suppression that even the internal standard cannot fully compensate for.[9] |

| * Action 1: Dilute the Sample. If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8] | |

| * Action 2: Enhance Sample Preparation. Switch from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] See the Sample Preparation Protocol Comparison table below for expected improvements. | |

| Instrument Contamination | Accumulation of non-volatile matrix components in the MS ion source is reducing overall sensitivity.[4] |

| * Action: Clean the Mass Spectrometer. Follow the manufacturer's protocol for cleaning the ion source, ion transfer optics, and mass analyzer. |

Issue 3: this compound peak area is inconsistent across a run, while the analyte peak area is stable in standards.

| Potential Cause | Troubleshooting Action |

| Internal Standard Stability Issues | The this compound may be degrading in the prepared working solution or in the autosampler. |

| * Action 1: Verify Solution Stability. Perform a stability study on your this compound working solution. Refer to the Protocol for Internal Standard Solution Stability Assessment. | |

| * Action 2: Check Autosampler Conditions. Ensure the autosampler temperature is maintained at the recommended storage condition (e.g., 4°C) to prevent degradation during the analytical run. | |

| Carryover | Residue from a previous high-concentration sample is affecting the subsequent injection. |

| * Action: Optimize Wash Solvents. Use a strong organic solvent in the autosampler wash routine to ensure the needle and injection port are thoroughly cleaned between injections. |

Experimental Protocols

Protocol for Quantitative Matrix Effect Assessment

This protocol details the post-extraction spike method to calculate the Matrix Factor (MF).

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., mid-level QC).

-

Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike the analyte and this compound into the final, extracted blank matrix solution. The final concentration should be the same as in Set A.

-

Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.

-

-

Analyze Samples: Inject all three sets of samples onto the LC-MS system and record the peak areas for both the analyte and this compound.

-

Calculate Matrix Factor (MF):

-

MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

-

An MF of 1 indicates no matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (MF of Analyte) / (MF of this compound)

-

The IS-Normalized MF should be close to 1.0, indicating that this compound is effectively compensating for the matrix effect.[1]

-

Protocol for Internal Standard Solution Stability Assessment

This protocol is based on guidelines for stability testing of pharmaceutical products.[11]

-

Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., methanol).

-

Prepare working solutions by diluting the stock solution to the final concentration used in your assay.

-

Divide the working solution into aliquots and store them under different conditions relevant to your experimental workflow:

-

Benchtop (ambient temperature)

-

Refrigerated (2-8°C)

-

Autosampler temperature

-

-

Analyze the aliquots at defined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Compare the peak area response of the stored aliquots to the response at time 0. A significant deviation (e.g., >15%) indicates instability under those conditions.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction

The following table presents hypothetical but realistic data on the effectiveness of different sample preparation techniques in reducing matrix effects for saccharin analysis in human plasma, using this compound as the internal standard.

| Sample Preparation Technique | Analyte MF (Saccharin) | IS MF (this compound) | IS-Normalized MF | Analyte Recovery (%) |

| Protein Precipitation | 0.45 | 0.48 | 0.94 | 95 |

| Liquid-Liquid Extraction (LLE) | 0.78 | 0.81 | 0.96 | 85 |

| Solid-Phase Extraction (SPE) | 0.92 | 0.94 | 0.98 | 90 |

Data is illustrative. MF = Matrix Factor. An MF closer to 1.0 indicates a lesser matrix effect. An IS-Normalized MF closer to 1.0 indicates effective compensation by the internal standard.

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Troubleshooting decision tree for matrix effect issues.

References

- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chromforum.org [chromforum.org]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. myadlm.org [myadlm.org]

- 7. scbt.com [scbt.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. longdom.org [longdom.org]

- 11. www3.paho.org [www3.paho.org]

Technical Support Center: Minimizing Ion Suppression of Saccharin-d4 in Complex Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ion suppression when quantifying Saccharin-d4 in complex biological matrices using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification.[1][2] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, significant ion suppression can reduce the overall sensitivity of the assay.

Q2: What are the common sources of ion suppression in complex samples like plasma or urine?

A2: The primary sources of ion suppression in biological matrices are salts, phospholipids, and proteins.[3] Salts typically elute early in the chromatogram, while phospholipids can elute across a wider range and are a major cause of concern.[3] Inadequate removal of proteins can also lead to ion source contamination and signal suppression.

Q3: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?

A3: A SIL-IS like this compound is the ideal internal standard because it has nearly identical physicochemical properties to the analyte (Saccharin) and should co-elute chromatographically.[4] By co-eluting, both the analyte and the SIL-IS experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should therefore remain constant, allowing for accurate quantification despite variations in ion suppression between samples.

Q4: Can I still have problems with ion suppression even if I use this compound?

A4: Yes, several issues can still arise. Firstly, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level below the limit of quantification. Secondly, chromatographic separation of the analyte and its deuterated internal standard can sometimes occur, leading to differential ion suppression and inaccurate results. Lastly, the internal standard itself, if used at a very high concentration, can contribute to ion suppression.

Q5: Which sample preparation technique is best for minimizing ion suppression for this compound?

A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Generally, the cleaner the sample extract, the lower the ion suppression. The order of effectiveness for removing matrix interferences is typically: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[5] SPE is the most selective and provides the cleanest extracts, while PPT is the simplest but least effective at removing phospholipids and salts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in complex samples.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no signal for this compound | Severe ion suppression from the sample matrix. | - Improve sample cleanup: Switch from PPT to LLE or SPE. - Dilute the sample extract to reduce the concentration of interfering matrix components.[6] - Optimize chromatographic conditions to separate this compound from the ion-suppressing region. |

| Poor reproducibility of this compound signal | Inconsistent matrix effects between samples. | - Implement a more robust sample preparation method (SPE is recommended for complex matrices). - Ensure complete co-elution of Saccharin and this compound. A slight retention time shift can cause them to experience different degrees of ion suppression. |

| Analyte (Saccharin) and Internal Standard (this compound) peaks are separated | Deuterium isotope effect can sometimes lead to slightly different retention times on certain columns. | - Optimize the chromatographic gradient to ensure co-elution. - Consider using a different analytical column. |

| High background noise in the chromatogram | Incomplete removal of matrix components. | - Use a more selective sample preparation technique like SPE. - Incorporate a column wash step in your LC method to remove late-eluting interferences. |

| Gradual decrease in signal over an analytical run | Buildup of matrix components in the LC column or on the MS ion source. | - Implement a robust column washing step between injections. - Perform regular maintenance and cleaning of the MS ion source. - Use a guard column to protect the analytical column. |

Data Presentation: Comparison of Sample Preparation Techniques

| Sample Preparation Technique | Relative Ion Suppression | Recovery | Selectivity | Throughput | Cost per Sample |

| Protein Precipitation (PPT) | High | Good | Low | High | Low |

| Liquid-Liquid Extraction (LLE) | Medium | Good to Excellent | Medium | Medium | Low to Medium |

| Solid-Phase Extraction (SPE) | Low | Excellent | High | Medium to High | High |

This table provides a qualitative comparison. Actual quantitative values for ion suppression and recovery should be determined experimentally during method development and validation.

A study on the measurement of saccharin in urine provides some quantitative insight into matrix effects. The recovery of saccharin was observed to decrease as the percentage of urine in the sample increased, highlighting the impact of the matrix on the analytical signal.

| Urine Concentration in Sample | Saccharin Recovery (%) |

| 2% | 108.2 |

| 5% | 105.1 |

| 10% | 98.5 |

| 20% | 90.3 |

| 50% | 81.9 |

Data adapted from a study on saccharin in urine, demonstrating the increase in matrix-induced suppression with higher concentrations of the biological matrix.

Experimental Protocols

Quantitative Assessment of Ion Suppression using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

-

Set up the LC-MS/MS system as for a regular analysis, but with a 'T' junction between the analytical column and the mass spectrometer ion source.

-

Infuse the this compound standard solution continuously into the LC eluent stream via the 'T' junction using a syringe pump at a low flow rate (e.g., 10 µL/min).

-

Once a stable baseline signal for this compound is achieved, inject a blank, extracted sample matrix (e.g., plasma extract prepared by PPT, LLE, or SPE).

-

Monitor the this compound signal throughout the chromatographic run. Any dip in the baseline indicates a region of ion suppression.

Sample Preparation Protocols for this compound in Human Plasma

a) Protein Precipitation (PPT)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex, centrifuge, and inject into the LC-MS/MS system.

b) Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add the internal standard, this compound.

-

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject.

c) Solid-Phase Extraction (SPE)

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of the plasma sample (pre-treated with internal standard and diluted with a weak acid, if necessary).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elute the Saccharin and this compound with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject.

LC-MS/MS Parameters for Saccharin and this compound

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over a few minutes.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Saccharin: Precursor ion (m/z) 182 -> Product ion (m/z) 42

-

This compound: Precursor ion (m/z) 186 -> Product ion (m/z) 42

-

Note: These are starting parameters and should be optimized for your specific instrumentation and application.

Visualizations

References

- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Stability of Saccharin-d4 in different solvents and storage conditions.

Technical Support Center: Saccharin-d4 Stability and Handling

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Methanol is a commonly used solvent for preparing stock solutions of this compound, typically at a concentration of 1 mg/mL.[1] Water or a mixture of water and methanol (e.g., 50:50 v/v) can also be used.[1][2] The choice of solvent should be compatible with your analytical method, particularly for LC-MS/MS applications.

Q2: How should I store the solid (neat) this compound product?

A2: The solid, neat form of this compound should be stored at +4°C.[1][3]

Q3: What is the recommended storage temperature for this compound solutions?

A3: Stock solutions of this compound are typically stored at 4°C.[1] For longer-term storage, some laboratories store other deuterated internal standards at -20°C, which may also be a suitable option for this compound to minimize potential degradation.[1]

Q4: How long is a this compound stock solution stable?

A4: While specific long-term stability studies for this compound in various solvents are not extensively published, saccharin itself is known to be a highly stable molecule under normal conditions.[4][5] Significant decomposition of saccharin solutions generally occurs only at high temperatures (e.g., 125°C) and low pH (e.g., pH 2).[5] For analytical purposes, it is best practice to prepare fresh stock solutions periodically (e.g., every 3-6 months) and to verify the stability of working solutions. For a detailed procedure on how to conduct your own stability study, please refer to the "Experimental Protocol for Stability Assessment" section below.

Q5: Are there any known stability issues with deuterated standards like this compound?

A5: Deuterated standards are generally reliable internal standards. However, in some cases, issues such as the back-exchange of deuterium atoms with protons from the solvent can occur, although this is less likely for deuterium on a phenyl ring as in this compound.[6] It is crucial that the deuterium labels are on non-exchangeable sites.[7] Differences in chromatographic retention time or extraction recovery compared to the non-labeled analyte have also been occasionally observed with other deuterated compounds.[8]

Q6: What are the visual signs of this compound degradation?

A6: this compound is a white crystalline solid. In solution, it should be clear and colorless. Any discoloration, precipitation, or appearance of particulate matter in the solution could indicate degradation or contamination. However, chemical degradation may not always have visual cues. The most reliable way to assess stability is through analytical means, such as monitoring the peak area response by LC-MS over time.

Q7: Can I use this compound in aqueous solutions?

A7: Yes, saccharin is stable in aqueous solutions across a range of pH values typical for food and beverage applications.[4][5] However, for long-term storage of analytical standards, using organic or aqueous-organic solvents is often preferred to prevent microbial growth.

Troubleshooting and Best Practices

Data on Recommended Storage Conditions

While comprehensive quantitative stability data for this compound is limited, the following table summarizes recommended practices based on available literature and general chemical stability principles.

| Form | Solvent | Concentration | Storage Temperature | Recommended Recertification |

| Neat Solid | N/A | N/A | 4°C | Per manufacturer's expiry |

| Stock Solution | Methanol | 1 mg/mL | 4°C | Every 3-6 months |

| Stock Solution | Methanol | 1 mg/mL | -20°C | Every 6-12 months |

| Working Solution | Aqueous/Organic Mix | 1 µg/mL | 4°C | Prepare fresh weekly/monthly |

Disclaimer: The stability of solutions is dependent on solvent purity, storage container, and handling practices. The timeframes provided are general recommendations. Users should perform their own stability validation for critical applications.

Experimental Protocol for Stability Assessment of this compound Solutions

This protocol outlines a method to assess the stability of a this compound stock or working solution over time.

Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., solvent, temperature, container).

Methodology:

-

Preparation of Fresh Standard:

-

Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL in methanol). This will serve as your "time zero" reference standard.

-

From this stock, prepare a working solution at a concentration relevant to your assay's calibration range.

-

-

Initial Analysis (Time Zero):

-

Analyze the freshly prepared working solution using your validated LC-MS/MS method.

-

Inject the solution multiple times (e.g., n=5) to determine the average peak area response and ensure the precision of your measurement (RSD < 15%). Record this average peak area as the "Time Zero Response".

-

-

Storage of Stability Sample:

-

Store an aliquot of the stock solution under your desired test conditions (e.g., in a sealed amber vial at 4°C).

-

-

Periodic Stability Testing:

-

At defined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve the stored stability sample.

-

Prepare a fresh working solution from the stored stock solution.

-

Analyze this "aged" working solution using the same LC-MS/MS method and instrument conditions as the initial analysis.

-

It is recommended to also re-analyze a freshly prepared standard at each time point to account for any instrument performance variability.

-

-

Data Analysis and Acceptance Criteria:

-

Calculate the mean peak area of the aged sample at each time point.

-

Compare the mean peak area of the aged sample to the "Time Zero Response".

-

The solution is considered stable if the mean response of the aged sample is within a predefined acceptance range of the initial response (e.g., ±15%).

-

Workflow and Process Diagrams

Workflow for Preparation and Stability Assessment of this compound Internal Standard

Caption: Workflow for the preparation, use, and stability verification of this compound solutions.

References

- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. usbio.net [usbio.net]

- 4. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. scispace.com [scispace.com]

Common interferences in the analysis of Saccharin-d4.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Saccharin-d4, a common internal standard for the quantification of saccharin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a stable isotope-labeled (SIL) internal standard for saccharin.[1][2] It is a synthetic molecule where four hydrogen atoms have been replaced with deuterium. This labeling makes it chemically almost identical to natural saccharin but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer. It is used in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of saccharin measurement by correcting for variations in sample preparation and matrix effects.[1][3][4][5]

Q2: What are the most common sources of interference in the analysis of this compound?

The most significant source of interference is the sample matrix itself.[6][7][8] Components of the matrix, such as proteins, lipids, carbohydrates, and salts, can co-elute with this compound and interfere with its ionization in the mass spectrometer.[6][8] This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[7][8] Other potential interferences include co-eluting compounds with similar properties to saccharin and issues related to the stability of the deuterium label itself.[7][9]

Q3: How can I minimize matrix effects in my analysis?

Effective sample preparation is crucial for minimizing matrix effects.[6] Common techniques include:

-

Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples by selectively isolating the analyte of interest.[6][10]

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids.[6]

-

Protein Precipitation: For biological samples, precipitating and removing proteins can significantly reduce matrix interference.

-

Dilution: Simply diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[11]

Optimizing the chromatographic separation to ensure that this compound elutes in a region free of significant matrix suppression or enhancement is also a key strategy.[7]

Q4: Can the deuterium label on this compound cause problems?

While generally very stable, deuterium-labeled standards can sometimes present challenges.[9] These can include:

-

Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the non-labeled saccharin.[1][3][4] This is usually minor but should be monitored.

-

Isotopic Exchange: In rare cases, the deuterium atoms can be exchanged for hydrogen atoms, particularly under harsh pH or temperature conditions during sample preparation.[9]

-

Different Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer compared to the native compound.[9]

Q5: My recovery of this compound is low. What are the possible causes?

Low recovery of this compound can be attributed to several factors:

-

Inefficient Extraction: The chosen sample preparation method (e.g., SPE, LLE) may not be optimal for extracting saccharin from the specific sample matrix.[6]

-